1,6-Hexanediol, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediol, monoacetate is an organic compound derived from 1,6-hexanediol. It is a colorless, water-soluble solid that is used in various industrial applications, particularly in the production of polyesters and polyurethanes. The compound is known for its ability to improve the hardness and flexibility of polyesters and to act as a chain extender in polyurethanes, providing high resistance to hydrolysis and mechanical strength .
Preparation Methods
1,6-Hexanediol, monoacetate can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters . This process typically requires the use of a catalyst, such as palladium or platinum, and is conducted under high pressure and temperature conditions. Another method involves the reduction of adipates with lithium aluminium hydride, although this method is less practical for large-scale production .
In industrial settings, 1,6-hexanediol is often produced through the hydrogenation of adipic acid or its esters. This process is energy-intensive and involves multiple stages, including the use of high-pressure hydrogenation reactors .
Chemical Reactions Analysis
1,6-Hexanediol, monoacetate undergoes various chemical reactions typical of alcohols. These include:
Oxidation: Oxidation with pyridinium chlorochromate gives adipaldehyde.
Dehydration: Dehydration of 1,6-hexanediol gives oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution: The compound can undergo substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common reagents used in these reactions include pyridinium chlorochromate for oxidation and various acids for esterification. The major products formed from these reactions include adipaldehyde, oxepane, and various esters .
Scientific Research Applications
1,6-Hexanediol, monoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-hexanediol, monoacetate involves its ability to disrupt weak hydrophobic interactions between proteins and nucleic acids. This disruption can lead to the dissolution of biomolecular condensates and changes in chromatin organization . The compound can also facilitate cation-dependent chromatin condensation by removing water molecules around chromatin .
Comparison with Similar Compounds
1,6-Hexanediol, monoacetate can be compared to other similar compounds, such as:
1,5-Pentadiol: Another polyol used in the production of polyesters and polyurethanes.
1,2,6-Hexanetriol: A polyol with similar applications in the production of high-performance materials.
1,4-Butanediol: A compound with similar chemical properties but different industrial applications.
Compared to these compounds, this compound is unique in its ability to improve the hardness and flexibility of polyesters and to act as a chain extender in polyurethanes, providing high resistance to hydrolysis and mechanical strength .
Properties
CAS No. |
68750-24-3 |
---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
acetic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4) |
InChI Key |
MWDGPRCMURYIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.